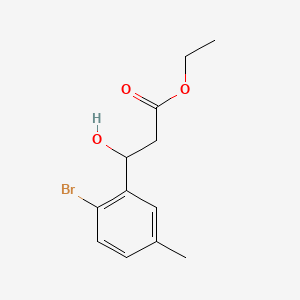

Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an ethyl ester and a hydroxyl group on a propanoate chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

Oxidation: 3-(2-bromo-5-methylphenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanol.

Substitution: Ethyl 3-(2-substituted-5-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(2-chloro-5-methylphenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 3-(2-bromo-4-methylphenyl)-3-hydroxypropanoate: Similar structure but with the methyl group in a different position.

Biological Activity

Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological interactions, mechanisms of action, and implications for drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a hydroxypropanoate group, which contribute to its reactivity and biological interactions. Its molecular formula is C_{12}H_{13BrO_3 with a molecular weight of approximately 291.11 g/mol. The structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine substituent enhances its binding affinity and specificity, potentially leading to the modulation of various biological pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity.

- Receptor Interaction: It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular functions.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anti-inflammatory Effects: Preliminary findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity: Research has shown that the compound may have cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology.

Data Table: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces inflammation markers | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Action

In a model of acute inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential use in therapeutic strategies aimed at managing inflammatory conditions.

Case Study 3: Cancer Cell Lines

In vitro studies using various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. These results highlight its potential role as an anticancer agent.

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-6-8(2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |

InChI Key |

LRFWGBBQNDDNAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)C)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.